

Reproducibility of (Z)-FeCP-oxindole IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: (Z)-FeCP-oxindole

Cat. No.: B560280

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This guide provides a comparative analysis of the published half-maximal inhibitory concentration (IC50) values for the synthetic compound **(Z)-FeCP-oxindole**. The primary objective is to assess the reproducibility of these values based on publicly available data. This document summarizes reported biological activities, details established experimental protocols for IC50 determination, and visualizes the workflow and logical framework for evaluating data reproducibility.

Quantitative Data Summary

(Z)-FeCP-oxindole has been identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and cancer therapy. It has also shown activity against the B16 murine melanoma cell line. The reported IC50 values from various sources, which primarily cite a single key study, are summarized below.

Target/Cell Line	Reported IC50 Value	Primary Reference (Cited by Supplier)
Human VEGFR2	200 nM[1][2][3]	Spencer et al., Metallomics, 2011;3:600
Human VEGFR2	220 nM[4]	Spencer et al., Metallomics, 2011;3:600
B16 Murine Melanoma	< 1 μ M[1][3][4][5]	Spencer et al., Metallomics, 2011;3:600

Note on Reproducibility: Extensive searches for independent studies validating or contradicting these IC50 values have not yielded any publicly available data. Therefore, an assessment of inter-laboratory reproducibility is not possible at this time. The consistency in the reported values is attributable to multiple secondary sources citing the same primary research article.

Experimental Protocols

Detailed experimental protocols from the primary reference, Spencer et al. (2011), could not be fully retrieved from the available resources. However, based on standard methodologies for the reported targets, the following generalized protocols are provided to offer insight into how these IC50 values were likely determined.

VEGFR2 Kinase Assay (Generalized Protocol)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain.

- Reagents and Materials:
 - Recombinant human VEGFR2 kinase domain
 - Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - ATP (Adenosine triphosphate)
 - Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

- **(Z)-FeCP-oxindole** (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)
- 96-well microplates
- Procedure:
 1. A solution of the VEGFR2 enzyme is added to the wells of a microplate.
 2. Serial dilutions of **(Z)-FeCP-oxindole** are added to the wells. A control with DMSO vehicle is included.
 3. The plate is pre-incubated to allow the compound to bind to the enzyme.
 4. The kinase reaction is initiated by adding a mixture of ATP and the substrate.
 5. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
 6. The reaction is stopped, and a detection reagent is added to measure the amount of ADP produced (indicating kinase activity) or the remaining ATP. This is often done by measuring luminescence.
 7. The signal is read using a microplate reader.
 8. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B16 Murine Melanoma Cell Viability Assay (Generalized Protocol)

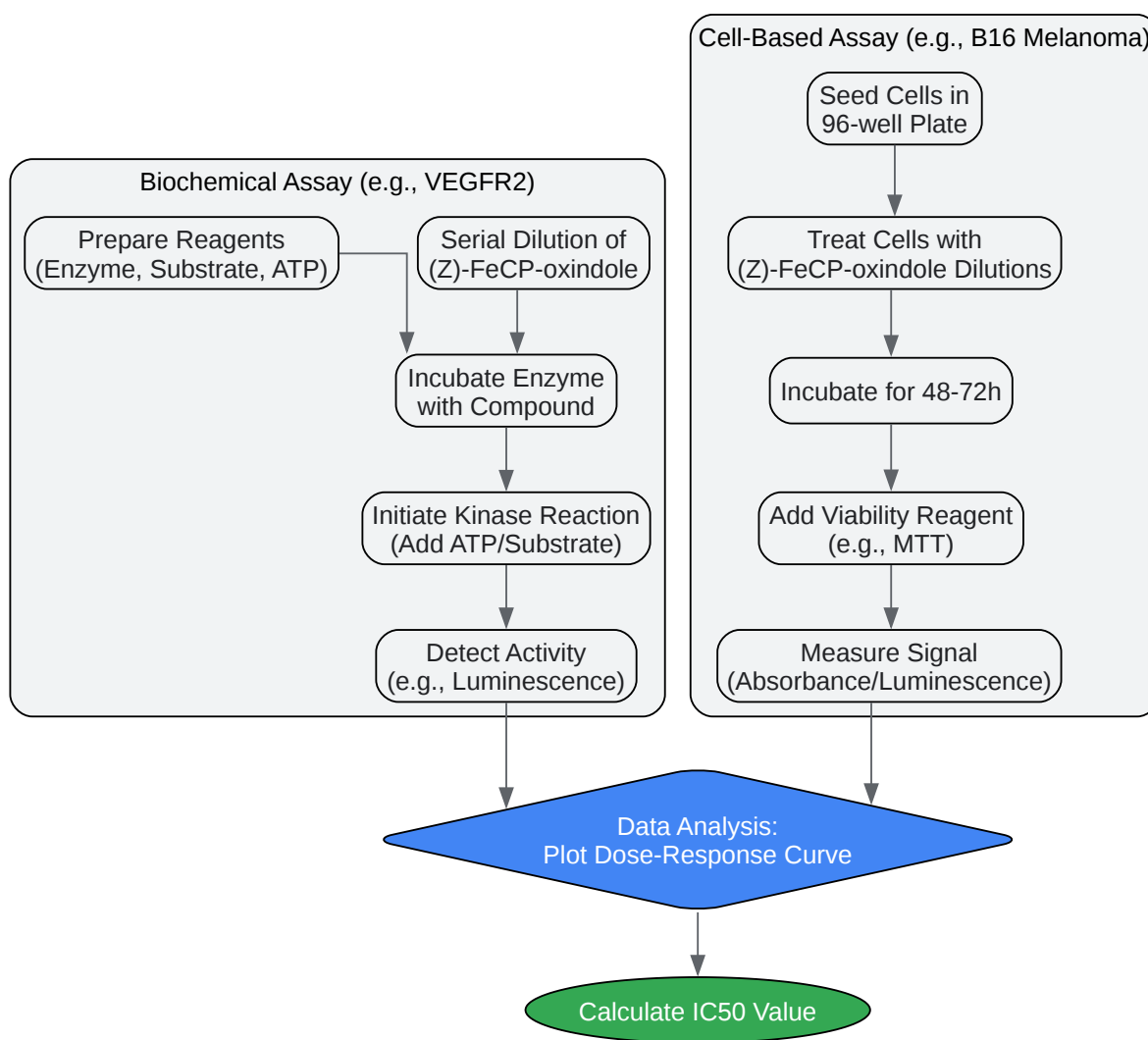
This cell-based assay determines the effect of a compound on the proliferation and viability of cancer cells.

- Reagents and Materials:
 - B16 murine melanoma cell line

- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
- **(Z)-FeCP-oxindole** (dissolved in DMSO)
- Viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- 96-well cell culture plates
- Phosphate-Buffered Saline (PBS)
- Procedure:
 1. B16 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
 2. The culture medium is replaced with fresh medium containing serial dilutions of **(Z)-FeCP-oxindole**. A vehicle control (DMSO) is included.
 3. The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
 4. After incubation, a cell viability reagent is added to each well.
 5. The plate is incubated for a further period to allow for colorimetric or luminescent signal development, which correlates with the number of viable cells.
 6. The absorbance or luminescence is measured using a microplate reader.
 7. The percentage of cell viability relative to the vehicle control is calculated for each concentration.
 8. IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

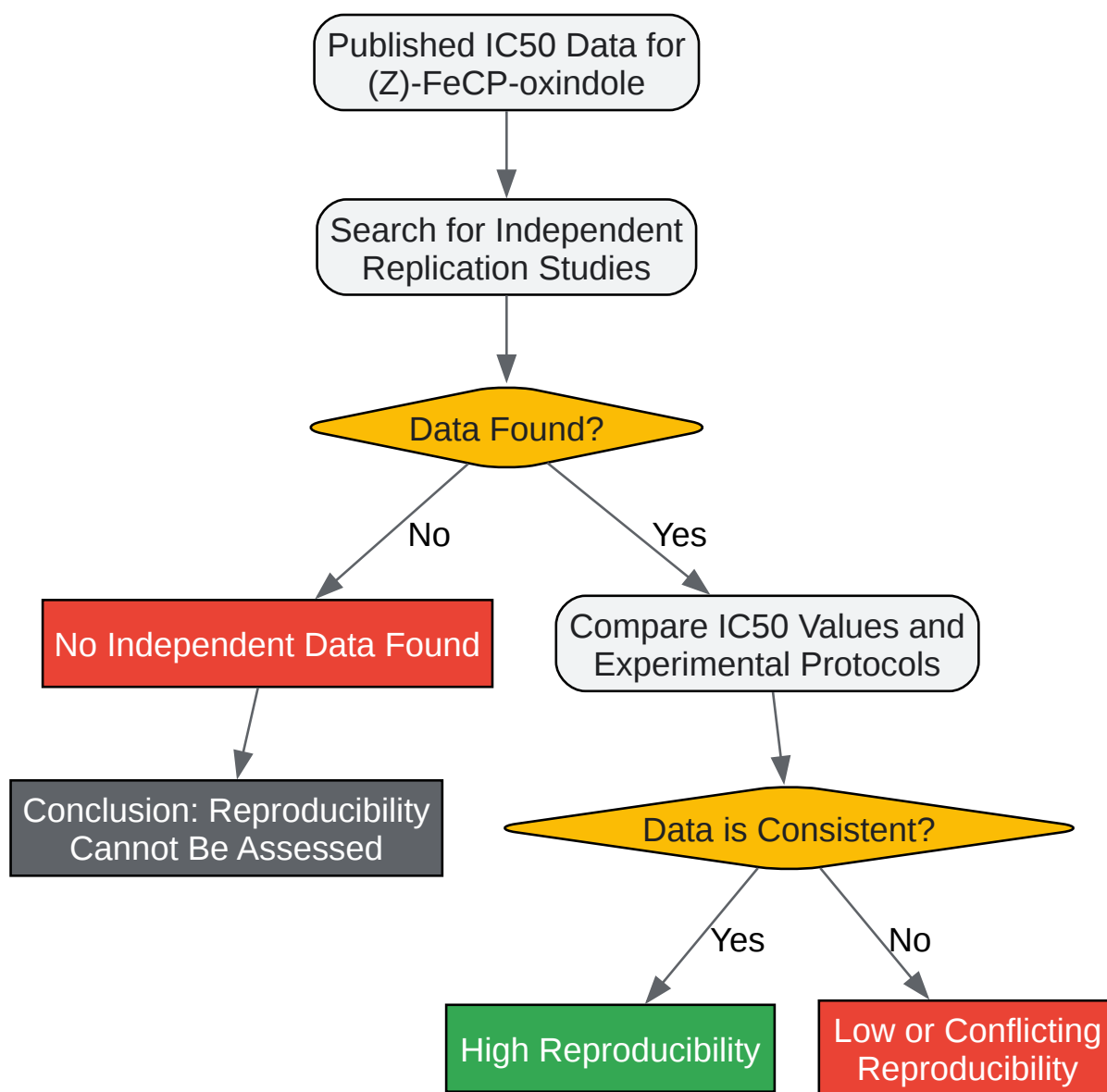
Visualizations

The following diagrams illustrate the general workflow for IC₅₀ determination and the logical process for assessing data reproducibility.



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Caption: Generalized experimental workflow for determining IC₅₀ values.



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Caption: Logical framework for the analysis of data reproducibility.

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